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Compound of Interest

Compound Name: 6-Chloro-2,3-dimethylquinoxaline

CAS No.: 17911-93-2

Cat. No.: B096664 Get Quote

Quinoxaline derivatives represent a privileged scaffold in medicinal chemistry and materials science, forming

the core of numerous compounds with diverse pharmacological activities. The strategic functionalization of

the quinoxaline ring system allows for the fine-tuning of a molecule's physicochemical and biological

properties. 6-Chloro-2,3-dimethylquinoxaline is a key heterocyclic intermediate, valued as a building block

for more complex molecular architectures. The presence of the chloro-substituent at the 6-position provides

a reactive handle for nucleophilic aromatic substitution or cross-coupling reactions, while the methyl groups

at the 2- and 3-positions influence the compound's steric and electronic profile.

This guide provides a comprehensive overview of the core physical properties of 6-Chloro-2,3-
dimethylquinoxaline. Understanding these characteristics is a non-negotiable prerequisite for its effective

use in a research and development setting, directly impacting experimental design, reaction monitoring,

purification strategies, and formulation. The data and protocols herein are presented to empower

researchers, scientists, and drug development professionals with the foundational knowledge required for

successful application of this versatile compound.

Molecular Identity and Structural Descriptors
The unambiguous identification of a chemical entity is the cornerstone of scientific reproducibility. The

following table summarizes the key identifiers for 6-Chloro-2,3-dimethylquinoxaline, derived from

standardized chemical nomenclature and computational descriptors.
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Identifier Value Source

IUPAC Name 6-chloro-2,3-dimethylquinoxaline [1]

CAS Number 17911-93-2 [1]

Molecular Formula C₁₀H₉ClN₂ [1]

Molecular Weight 192.65 g/mol [1]

Canonical SMILES
CC1=C(N=C2C=C(C=CC2=N1)Cl)

C
[1]

InChI

InChI=1S/C10H9ClN2/c1-6-7(2)13-

10-5-8(11)3-4-9(10)12-6/h3-5H,1-

2H3

[1]

InChIKey
CNNSWSHYGANWBM-

UHFFFAOYSA-N
[1]

digraph "6-Chloro-2,3-dimethylquinoxaline" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];

node [shape=plaintext, fontname="Helvetica", fontsize=12];

edge [fontname="Helvetica", fontsize=10];

// Define nodes for atoms

N1 [label="N", pos="0.5,1.299!"];

N2 [label="N", pos="-0.5,1.299!"];

C1 [label="C", pos="1,0!"];

C2 [label="C", pos="-1,0!"];

C3 [label="C", pos="0,0.75!"];

C4 [label="C", pos="0,-0.75!"];

C5 [label="C", pos="1.866,-0.5!"];

C6 [label="C", pos="-1.866,-0.5!"];

C7 [label="C", pos="0.866,-1.25!"];

C8 [label="C", pos="-0.866,-1.25!"];

Cl [label="Cl", pos="0,-2.5!"];

Me1 [label="CH₃", pos="2.732,0!"];

Me2 [label="CH₃", pos="-2.732,0!"];
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// Define bonds

C3 -- N1;

C3 -- N2;

C4 -- C1;

C4 -- C2;

C1 -- C5;

C2 -- C6;

C5 -- C7;

C6 -- C8;

C7 -- C8;

C8 -- Cl [label="", style=solid];

C5 -- Me1 [label="", style=solid];

C6 -- Me2 [label="", style=solid];

N1 -- C1;

N2 -- C2;

// Manually adjust positions for better layout if needed

// This is a simplified representation; actual bond angles differ.

// For a more accurate depiction, specialized chemical drawing software is used.

// The purpose here is a schematic representation.

node [shape=none, width=0, height=0, label=""];

p1 [pos="0.25,1.02!"];

p2 [pos="-0.25,1.02!"];

p3 [pos="0.5, -0.375!"];

p4 [pos="-0.5, -0.375!"];

p5 [pos="1.433, -0.875!"];

p6 [pos="-1.433, -0.875!"];

C3 -- p1 [dir=none, style=dashed];

C3 -- p2 [dir=none, style=solid];

C4 -- p3 [dir=none, style=solid];

C4 -- p4 [dir=none, style=dashed];

C1 -- C4 [dir=none, style=solid];

C2 -- C4 [dir=none, style=solid];
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C5 -- C1 [dir=none, style=dashed];

C6 -- C2 [dir=none, style=dashed];

C7 -- C5 [dir=none, style=solid];

C8 -- C6 [dir=none, style=solid];

C7 -- C8 [dir=none, style=dashed];

}

Caption: Molecular Structure of 6-Chloro-2,3-dimethylquinoxaline.

Macroscopic and Thermodynamic Properties
These properties define the compound's physical state and behavior, which are critical for handling, storage,

and designing experimental conditions.

Physical Appearance
While specific vendor-supplied data for 6-Chloro-2,3-dimethylquinoxaline is not detailed in the provided

results, its parent compound, 2,3-dimethylquinoxaline, is described as a "White to orange to green crystalline

powder"[2]. It is reasonable to infer that the chlorinated derivative also exists as a crystalline solid at room

temperature. The exact color and crystal habit should be empirically determined and recorded upon first use.

Thermal Properties
The melting and boiling points are sharp indicators of a compound's purity and the strength of its

intermolecular forces.

Melting Point: The melting point for 6-Chloro-2,3-dimethylquinoxaline has not been explicitly reported in

the available literature. For reference, the unchlorinated analogue, 2,3-dimethylquinoxaline, has a reported

melting point of 104-109 °C[2][3]. The addition of a chlorine atom increases the molecular weight and

alters the crystal lattice packing, which would be expected to result in a different melting point that must be

determined experimentally.

Boiling Point: A boiling point for the parent 2,3-dimethylquinoxaline is listed as 130 °C at a reduced

pressure of 1.5 mmHg[2][3]. Due to the relatively high melting point, distillation would likely require

vacuum conditions to prevent decomposition.

Vapor Pressure: A computationally predicted vapor pressure for 6-Chloro-2,3-dimethylquinoxaline is

0.00308 mmHg at 25°C[1]. This low value is consistent with a solid compound and indicates it is not

significantly volatile under standard laboratory conditions.
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Solubility Profile
A compound's solubility dictates the choice of solvents for chemical reactions, purification (e.g.,

recrystallization, chromatography), and analytical sample preparation.

Water Solubility: The predicted water solubility is extremely low at 9.4 µg/mL[1]. This hydrophobic nature is

expected given the aromatic heterocyclic structure.

Organic Solvents: Quinoxaline derivatives typically exhibit good solubility in common organic solvents. A

related compound, 3-Chloro-6-methoxy-2-methylquinoxaline, is soluble in dichloromethane and

methanol[4]. It is highly probable that 6-Chloro-2,3-dimethylquinoxaline will be soluble in chlorinated

solvents (dichloromethane, chloroform), ethers (THF, diethyl ether), and polar aprotic solvents (DMSO,

DMF), with moderate to poor solubility in non-polar hydrocarbons (hexanes).

Causality: Determining the solubility profile is a fundamental first step. This protocol uses a simple,

qualitative method to rapidly screen for suitable solvents, which is essential for planning subsequent

synthetic and purification steps.

Preparation: Aliquot approximately 1-2 mg of 6-Chloro-2,3-dimethylquinoxaline into several small,

labeled vials.

Solvent Addition: To each vial, add a different test solvent (e.g., Water, Methanol, Toluene,

Dichloromethane, Hexanes) dropwise, starting with 0.1 mL.

Observation: After each addition, vortex or agitate the vial for 30 seconds. Observe for dissolution.

Classification:

Soluble: Complete dissolution in <0.5 mL.

Sparingly Soluble: Partial dissolution, or requires >0.5 mL for complete dissolution.

Insoluble: No visible dissolution after adding 1 mL of solvent.

Documentation: Record the results in a laboratory notebook for future reference.

Spectroscopic Characterization
Spectroscopic techniques provide fingerprint-level confirmation of a molecule's identity and structure. The

data from NMR, IR, and Mass Spectrometry are collectively used to verify that the synthesized or procured

material is indeed 6-Chloro-2,3-dimethylquinoxaline.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. ¹H

NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C

NMR probes the carbon skeleton.

¹H NMR: For 6-Chloro-2,3-dimethylquinoxaline, the spectrum is expected to show:

Two singlets in the aliphatic region (approx. 2.5-2.8 ppm) corresponding to the two non-equivalent

methyl groups at the C2 and C3 positions.

Three distinct signals in the aromatic region (approx. 7.5-8.0 ppm) corresponding to the three protons

on the chlorinated benzene ring. The coupling patterns (doublets, doublet of doublets) will be indicative

of their relative positions.

¹³C NMR: The spectrum will show 10 distinct signals (unless there is accidental overlap), corresponding to

the 10 carbon atoms in the molecule, including the two methyl carbons and the eight carbons of the

quinoxaline core[5].

Causality: This workflow ensures the preparation of a high-quality sample, leading to a spectrum with good

resolution and signal-to-noise, which is critical for accurate structural interpretation.

Sample Preparation Data Acquisition Data Processing

Weigh 5-10 mg
of sample

Dissolve in ~0.6 mL
of deuterated solvent

(e.g., CDCl₃)

Transfer to
NMR tube

Insert tube into
spectrometer magnet

Lock, Tune, & Shim
the instrument

Acquire ¹H, ¹³C, and
2D spectra (COSY, HSQC)

Apply Fourier
Transform

Phase and Baseline
Correction

Integrate peaks (¹H)
and reference spectra

Final Structure
Confirmation

Structural
Elucidation

Click to download full resolution via product page

Caption: Standard workflow for sample analysis via NMR spectroscopy.

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on

its fragmentation patterns.

Expected Molecular Ion: For C₁₀H₉ClN₂, the monoisotopic mass is 192.0454. In a high-resolution mass

spectrum (HRMS), this would be the observed value. In a low-resolution spectrum, the nominal mass of

192 would be seen.
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Isotopic Pattern: A key signature will be the isotopic pattern of the chlorine atom. The molecular ion will

appear as a pair of peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1,

characteristic of the natural abundance of ³⁵Cl and ³⁷Cl.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups and bond types within a

molecule.

Expected Vibrations:

C-H stretching: Aromatic (~3050-3100 cm⁻¹) and aliphatic (~2900-3000 cm⁻¹).

C=N and C=C stretching: Aromatic ring vibrations in the 1450-1620 cm⁻¹ region.

C-Cl stretching: Typically found in the 1000-1100 cm⁻¹ region, though it can be weaker and less distinct.

Conclusion
The physical properties of 6-Chloro-2,3-dimethylquinoxaline—its solid state, low water solubility, and

characteristic spectroscopic signatures—define its profile as a versatile chemical intermediate. This guide

establishes the foundational data necessary for its intelligent application in a laboratory setting. While many

properties can be predicted, the principle of trustworthiness in science demands empirical verification.

Researchers are encouraged to perform their own measurements of properties like melting point and

solubility to validate their specific batch of material, ensuring the integrity and reproducibility of their scientific

endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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